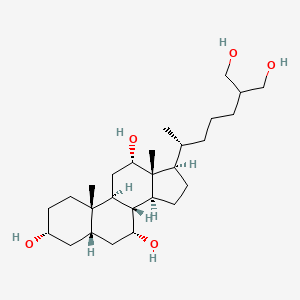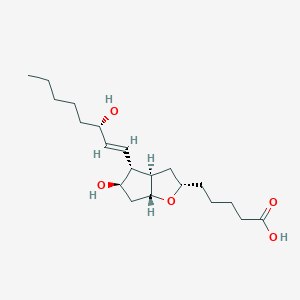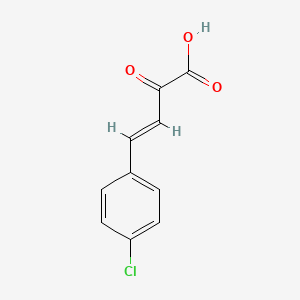
2,4-癸二烯醛
描述
2,4-Decadienal, also known as (E,E)-2,4-Decadienal, is an aromatic substance found in various food items such as butter, cooked beef, fish, potato chips, roasted peanut, buckwheat, and wheat bread crumb . In its isolated state, it has a deep fat flavor, characteristic of chicken aroma at 10 ppm. At lower concentrations, it has the odor of citrus, orange, or grapefruit .
Synthesis Analysis
2,4-Decadienal is formed as a by-product when lipids in edible oils undergo peroxidation on heating . It is one of the main volatile flavor constituents of rice, tomato, cold-pressed orange, and tangerine oils .Molecular Structure Analysis
The molecular formula of 2,4-Decadienal is C10H16O . Its molecular weight is 152.2334 . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3 .Physical And Chemical Properties Analysis
2,4-Decadienal has a boiling point of 244.6°C at 760 mmHg . Its density is 0.9±0.1 g/cm3 . The refractive index is 1.459 .科学研究应用
Impact on Protein Conformation in Aquatic Food Preservation
2,4-Decadienal has been studied for its effects on the conformation of myofibrillar proteins in grouper fish during refrigeration . This compound, a primary product of lipid oxidation, can alter protein structures and contribute to the development of the overall aroma. Understanding its interaction with proteins helps in improving the flavor and quality of refrigerated aquatic foods.
Acrylamide Mitigation in Food Processing
In the context of food safety, 2,4-Decadienal plays a role in reducing acrylamide levels in fried potato crisps . By modifying processing conditions and using certain additives like L-proline, researchers have been able to mitigate the formation of harmful compounds, thereby enhancing the sensory appeal and safety of fried foods.
Quality Control in Edible Oils
The determination of 2,4-Decadienal levels in edible oils is crucial for assessing lipid oxidation, which is a significant factor in oil quality . As a reactive aldehyde formed from linoleic acid-rich oils, monitoring its presence helps maintain the quality and safety of edible oils.
Oxidation Indicator for Food Industry
2,4-Decadienal serves as an alternative oxidation indicator, particularly for oils rich in linoleic acid . Its measurement is important for the food industry to control the quality of products and prevent the deterioration of edible oils.
安全和危害
作用机制
Target of Action
2,4-Decadienal (2,4-Dec) is one of the main oxidation products produced during the lipid oxidation process of grouper . It primarily targets myofibrillar proteins (MP) in grouper . It also interacts with Hsp90 and 14-3-3ζ, which are two important proteins involved in inflammation and tumorigenesis .
Mode of Action
2,4-Decadienal plays a promotive role in altering the conformation of myofibrillar proteins and inducing oxidative degradation . It binds with myofibrillar proteins primarily through hydrophobic interactions and hydrogen bonding . It also increases inflammatory responses via Hsp90- and 14-3-3ζ-dependent mechanisms .
Biochemical Pathways
The action of 2,4-Decadienal influences several metabolic pathways. The production of key volatile compounds associated with the overall flavor of myofibrillar proteins might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .
Pharmacokinetics
Its impact on protein conformation and overall aroma development suggests that it may have significant bioavailability .
Result of Action
The action of 2,4-Decadienal results in altered protein conformation and induced oxidative degradation . It also increases cytokine production, JNK phosphorylation, and activation of NF-κB signaling in macrophage cells .
Action Environment
The action of 2,4-Decadienal is influenced by environmental factors such as temperature and the presence of other compounds. For example, it is produced during the lipid oxidation process of grouper, suggesting that its formation and action may be influenced by the oxidative environment .
属性
IUPAC Name |
(2E,4E)-deca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKTMZYLHNFPL-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024911 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |
| Record name | 2,4-Decadienal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866-0.876 | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
25152-84-5, 2363-88-4, 30551-18-9 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-trans-4-trans-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-Deca-2,4-dienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Decadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Decadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-decadienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-2,4-decadien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DECADIENAL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4-decadienal formed?
A1: 2,4-Decadienal is primarily formed as a secondary product of lipid oxidation, particularly the degradation of linoleic acid, a polyunsaturated fatty acid abundant in vegetable oils and certain foods. [, , , , , ]
Q2: In what types of foods and products can 2,4-decadienal be found?
A2: 2,4-Decadienal is present in various foods, particularly those subjected to heat treatment like deep-fried products, cooked meat, and processed snacks. It is also found in edible oils, particularly those rich in linoleic acid like sunflower and corn oil. [, , , , , , , , ]
Q3: What is the molecular formula and weight of 2,4-decadienal?
A3: The molecular formula of 2,4-decadienal is C10H16O, and its molecular weight is 152.23 g/mol. []
Q4: Are there any spectroscopic data available for 2,4-decadienal?
A4: Yes, researchers commonly utilize techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to analyze and identify 2,4-decadienal in various samples. [, , , , , , ]
Q5: How stable is 2,4-decadienal under different conditions?
A5: 2,4-Decadienal is relatively unstable and susceptible to further oxidation, especially in the presence of oxygen, heat, and light. [, , , ]
Q6: Are there methods to mitigate 2,4-decadienal formation and degradation?
A6: Yes, research suggests that antioxidants like rosemary and green tea extracts can effectively reduce the formation of 2,4-decadienal and other lipid oxidation products in food products. [] Additionally, proper storage conditions, such as low temperatures and limited exposure to light and oxygen, can help preserve the quality of oils and reduce 2,4-decadienal formation. []
Q7: What are the known biological effects of 2,4-decadienal?
A7: 2,4-Decadienal exhibits cytotoxic and genotoxic effects, meaning it can be harmful to cells and potentially damage DNA. [, ] It has also been shown to promote LDL (low-density lipoprotein) oxidation, a process implicated in the development of atherosclerosis. []
Q8: What specific toxicological effects have been observed in animal studies?
A8: Studies in rodents have shown that 2,4-decadienal administration can lead to:
- Gastrointestinal effects: Ulceration and inflammation of the forestomach, decreased body weight, diarrhea, and lethargy. []
- Respiratory effects: Epithelial hyperplasia and granulomatous nodules in the lungs, increased alveolar macrophages in lung fluid. []
- Other effects: Changes in white blood cell counts, decreased thymus and spleen weights. []
Q9: What is the no-observed-adverse-effect level (NOAEL) for 2,4-decadienal in animal studies?
A9: The NOAEL for 2,4-decadienal was determined to be 100 mg/kg body weight per day in both rats and mice. []
Q10: Is 2,4-decadienal considered mutagenic?
A10: While some in vivo studies have shown mixed results, 2,4-decadienal was not found to be mutagenic in standard in vitro tests. []
Q11: How does 2,4-decadienal interact with other molecules?
A11: 2,4-Decadienal, due to its reactive aldehyde group, can interact with various molecules, including:
- Amino Acids: It can react with amino acids, potentially leading to the formation of aroma compounds like pyrazines and pyridines, as well as potentially harmful substances like acrylamide. [, , , ]
- Proteins: It can covalently modify proteins, altering their structure and potentially affecting their function. Studies have shown its interaction with cytochrome c, a protein crucial for cellular energy production. []
Q12: What are the common methods for analyzing and quantifying 2,4-decadienal?
A12: Analytical techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for the identification and quantification of 2,4-decadienal in food and biological samples. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)








![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)


